molecular formula C19H17NO5 B2587026 (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate CAS No. 858758-22-2

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Cat. No. B2587026
CAS RN: 858758-22-2
M. Wt: 339.347
InChI Key: GFDIBSOYBNPWAY-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate” is a complex organic compound. Its structure suggests that it belongs to the class of benzofurans, which are oxygen-containing heterocycles .

Scientific Research Applications

Synthetic Applications and Photophysical Properties

  • Synthesis and Characterization : This compound and its derivatives are synthesized and characterized for their unique photophysical properties. For example, a study on zinc phthalocyanines substituted with Schiff base derivatives, including compounds similar to the given chemical structure, highlighted their potential as Type II photosensitizers in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
  • Antimicrobial Activity : Certain derivatives, particularly those with a methoxybenzyl component, have been evaluated for their antimicrobial properties. A study on gold(I) complexes with imidazolidin-2-ylidene ligands demonstrated significant antibacterial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Özdemir, Denizci, Ozturk, & Çetinkaya, 2004).

Material Science and Catalysis

  • Organic Electronics and Sensing : The compound's derivatives find applications in organic electronics and as chemosensors. For instance, a rhodamine-based compound exhibited dual sensing capabilities for Zn2+ and Al3+ ions, showcasing its utility in selective metal ion detection (Roy et al., 2019).
  • Catalysis : In catalysis, derivatives of the mentioned compound have been explored for their efficacy. A study on the methoxycarbonylation of aniline with dimethyl carbonate highlighted the catalytic potential of a related material, emphasizing its role in organic synthesis processes (Dahnum et al., 2019).

Pharmaceutical Research

  • Cytotoxicity and Anticancer Studies : Compounds structurally related to "(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate" have been assessed for their cytotoxic properties against cancer cell lines. For instance, silver complexes with N-heterocyclic carbene ligands demonstrated promising cytotoxicity, suggesting potential in cancer treatment research (Patil et al., 2010).

properties

IUPAC Name

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-20(2)19(22)24-13-8-9-14-16(11-13)25-17(18(14)21)10-12-6-4-5-7-15(12)23-3/h4-11H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDIBSOYBNPWAY-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.